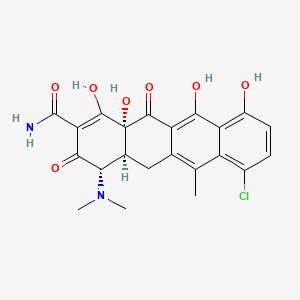![molecular formula C₁₀H₁₄N₂O₂ B1140081 (1'RS,2'S)-Nicotine 1,1'-Di-N-Oxide [20per cent in ethanol] CAS No. 129547-84-8](/img/new.no-structure.jpg)
(1'RS,2'S)-Nicotine 1,1'-Di-N-Oxide [20per cent in ethanol]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1’RS,2’S)-Nicotine 1,1’-Di-N-Oxide is a derivative of nicotine, a well-known alkaloid found in tobacco plants. This compound is characterized by the presence of two N-oxide groups, which significantly alter its chemical properties compared to nicotine. The compound is often used in scientific research due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1’RS,2’S)-Nicotine 1,1’-Di-N-Oxide typically involves the oxidation of nicotine. One common method is the use of hydrogen peroxide in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the di-N-oxide derivative.
Industrial Production Methods: Industrial production of (1’RS,2’S)-Nicotine 1,1’-Di-N-Oxide follows similar principles but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to maximize yield and purity. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: (1’RS,2’S)-Nicotine 1,1’-Di-N-Oxide can undergo further oxidation reactions, potentially leading to the formation of more oxidized derivatives.
Reduction: The compound can be reduced back to nicotine or partially reduced to form mono-N-oxide derivatives.
Substitution: The N-oxide groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid, and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products:
Oxidation: Higher oxidized derivatives of nicotine.
Reduction: Nicotine and mono-N-oxide derivatives.
Substitution: Various substituted nicotine derivatives depending on the nucleophile used.
Scientific Research Applications
(1’RS,2’S)-Nicotine 1,1’-Di-N-Oxide has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of N-oxide groups.
Biology: Investigated for its potential biological activities, including interactions with nicotinic acetylcholine receptors.
Medicine: Explored for its potential therapeutic effects and as a tool to understand nicotine metabolism.
Industry: Utilized in the development of novel nicotine-based compounds with altered properties.
Mechanism of Action
The mechanism of action of (1’RS,2’S)-Nicotine 1,1’-Di-N-Oxide involves its interaction with molecular targets such as nicotinic acetylcholine receptors. The presence of N-oxide groups may alter its binding affinity and efficacy compared to nicotine. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that contribute to its biological effects.
Comparison with Similar Compounds
Nicotine: The parent compound, with no N-oxide groups.
Nicotine 1’-N-Oxide: A mono-N-oxide derivative of nicotine.
Nicotine 2’-N-Oxide: Another mono-N-oxide derivative.
Uniqueness: (1’RS,2’S)-Nicotine 1,1’-Di-N-Oxide is unique due to the presence of two N-oxide groups, which significantly alter its chemical and biological properties compared to nicotine and its mono-N-oxide derivatives. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
129547-84-8 |
|---|---|
Molecular Formula |
C₁₀H₁₄N₂O₂ |
Molecular Weight |
194.23 |
Synonyms |
3-(1-Methyl-1-oxido-2-pyrrolidinyl)pyridine 1-Oxide; 3-(1-Methyl-2-pyrrolidinyl)pyridine N,1-Dioxide; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


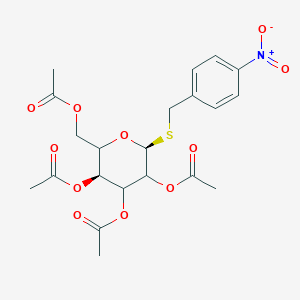
![N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]cytidine](/img/structure/B1140002.png)
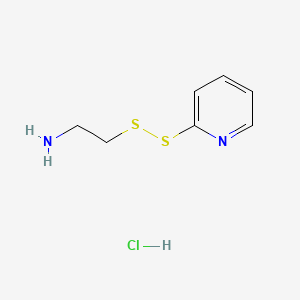
![2-[(2S,3S,4S)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetic acid](/img/structure/B1140008.png)

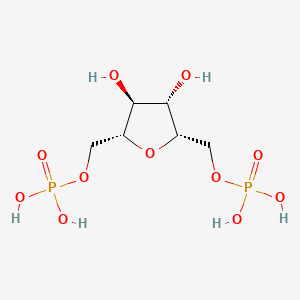

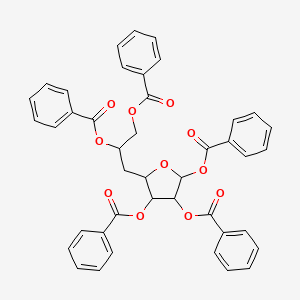


![(2S,3R)-3-[(2S,3S,4R,5R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3S,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-aminobutanoic acid](/img/structure/B1140019.png)
